N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine
Description
Properties
CAS No. |
55684-40-7 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)-methylamino]acetic acid |
InChI |
InChI=1S/C9H13N3O2/c1-6-4-7(2)11-9(10-6)12(3)5-8(13)14/h4H,5H2,1-3H3,(H,13,14) |
InChI Key |
PWBHUVWCUPCVME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with methylglycine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine and glycine moieties. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound hydride.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Scientific Research Applications
Scientific Research Applications of N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use is as a building block in synthesizing complex pyrimidine derivatives and heterocyclic compounds. Additionally, it is explored for its potential biological activities, including antimicrobial and anticancer properties, and as a potential therapeutic agent for various diseases.
Chemical Reactions and Applications
This compound can undergo several chemical reactions, making it a versatile compound in chemical synthesis.
Types of Reactions:
- Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield oxidized products.
- Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
- Substitution: The compound can participate in substitution reactions where functional groups on the pyrimidine ring are replaced.
Reagents and Conditions:
- Oxidation: Typically involves potassium permanganate in an aqueous medium at room temperature.
- Reduction: Commonly uses sodium borohydride in methanol at room temperature.
- Substitution: Often involves halogenation using bromine or chlorine with a catalyst.
Biological and Medicinal Applications
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets and pathways, such as inhibiting enzymes involved in DNA synthesis or repair, which may exert anticancer effects.
Use in Tuberculosis (TB) Research
While not directly referencing this compound, one study investigates related compounds for TB treatment . Specifically, the in vitro antimycobacterial activity of a compound is tested under different assay conditions .
Table 1: In Vitro Antimycobacterial Activity
| Strain | Media | MIC90 (mg/L) |
|---|---|---|
| Compound 2 | ||
| Erdman | 7H9 + glycerol + ADC + Tween 80 | 1 |
| H37Rv | 7H9 + glycerol + ADC + Tween 80 | 0.5 |
| Erdman | 7H12 + casitone + palmitic acid + BSA + | >16 |
| H37Rv | 7H12 + casitone + palmitic acid + BSA + | >16 |
ADC (albumin, dextrose, and catalase), BSA (bovine serum albumin)
In vivo, the compound lacked efficacy in the BALB/c acute infection model, showing higher overall lung burdens relative to untreated controls .
Synthesis of Pyrimidine Derivatives
This compound serves as a crucial building block for synthesizing various pyrimidine derivatives. For instance, in one study, N‐Substituted‐N′‐(4,6‐dimethylpyrimidin‐2‐yl)‐thiourea derivatives and related fused heterocyclic compounds were synthesized using tetrabutylammonium bromide as a phase transfer catalyst . Similarly, a compound with a dimethylpyrimidin-2-yl group was synthesized and characterized using UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Antiviral Research
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-1,2,3,4-Tetrahydroquinoline-1-carboximidamide
This compound (CAS: Not provided) shares the 4,6-dimethylpyrimidin-2-yl group but replaces the N-methylglycine moiety with a tetrahydroquinoline-carboximidamide structure. Calculated properties for this compound include a logD (pH 5.5) of 2.63, suggesting moderate hydrophobicity, with 5 hydrogen acceptors and 2 hydrogen donors .
Pharmacopeial Amide Derivatives
Compounds such as (R)- and (S)-stereoisomers of N-substituted amides (e.g., ) feature dimethylphenoxy and tetrahydroquinoline groups. While these lack the pyrimidine core, their amide linkages and bulky substituents highlight a common theme in medicinal chemistry: balancing steric bulk and hydrogen-bonding capacity for target binding. These analogues emphasize the importance of substituent positioning for pharmacological activity, a factor relevant to designing pyrimidine derivatives .
Physicochemical and Functional Properties
The table below summarizes key differences:
*Inferred from glycine and pyrimidine functional groups.
Implications of Structural Differences
- Solubility : The carboxylic acid group in this compound may enhance aqueous solubility compared to the carboximidamide analogue.
- Synthetic Utility : Pyrimidine-containing compounds are often explored as kinase inhibitors or antimicrobial agents, but the glycine derivative’s acidic group could limit blood-brain barrier penetration compared to neutral analogues .
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine, also known as a derivative of N-methylglycine, has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrimidine ring substituted at the 4 and 6 positions with methyl groups. This structure contributes to its unique biological properties and interactions with biological systems.
-
Glycine Transporter Inhibition :
- N-methylglycine acts as an antagonist of the glycine transporter-1 (GlyT1), enhancing the action of glycine at N-methyl-D-aspartate (NMDA) receptors. This mechanism is particularly relevant in the context of neuropsychiatric disorders such as schizophrenia, where NMDA receptor hypofunction is implicated .
- Anti-inflammatory Effects :
Antipsychotic Potential
Studies have shown that N-methylglycine can improve symptoms in patients with schizophrenia when used alongside traditional antipsychotic medications. A clinical trial demonstrated significant improvements in positive and negative symptoms among patients treated with sarcosine (another name for N-methylglycine) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study highlighted that derivatives of 4,6-dimethylpyrimidine exhibited notable fungicidal activities against various strains, indicating potential applications in treating fungal infections .
Case Studies
- Schizophrenia Treatment :
- Fungal Infections :
Data Summary
Q & A
Q. What are the optimal synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-chloro-4,6-dimethylpyrimidine and N-methylglycine under basic conditions. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel (60–120 mesh) with ethyl acetate:hexane (3:7) as the mobile phase. Purity validation requires HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and -/-NMR analysis to confirm the absence of unreacted precursors or byproducts. For crystallographic confirmation, single-crystal X-ray diffraction using SHELXL (for refinement) is recommended .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : - and -NMR (in DMSO-d6 or CDCl3) to verify substituent positions and methyl group environments. IR spectroscopy can confirm carbonyl and amine functionalities.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data refinement via SHELXL-2018/3 ensures accurate anisotropic displacement parameters. Visualization with ORTEP-3 (for thermal ellipsoids) and WinGX (for structure validation) is essential .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture.
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Emergency procedures align with REACH guidelines for glycine derivatives, including skin/eye rinsing with water for 15 minutes and medical consultation for ingestion .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?
- Methodological Answer : Discrepancies often arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters. Validate with WinGX’s CHECKCIF tool to identify outliers. Cross-validate with density functional theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-31G*) to compare experimental and theoretical bond lengths .
Q. What computational strategies are effective for modeling the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces.
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO using AMBER or GROMACS.
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes in pyrimidine metabolism) .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer :
- Synthetic Modifications : Introduce substituents at the pyrimidine ring (e.g., sulfamoyl groups) or modify the glycine backbone.
- Biological Assays : Test derivatives against fungal pathogens (e.g., Botrytis cinerea) using agar dilution methods. Compare IC50 values to pyrimethanil (a structural analog) as a reference .
Q. What experimental design challenges arise in achieving regioselective functionalization of the pyrimidine ring?
- Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing groups. Use directing groups (e.g., boronic acids) in Suzuki-Miyaura couplings. Monitor reaction progress via LC-MS. For example, Pd(PPh3)4 catalysis in THF at 80°C facilitates C-5 substitution over C-4 due to steric hindrance from methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
